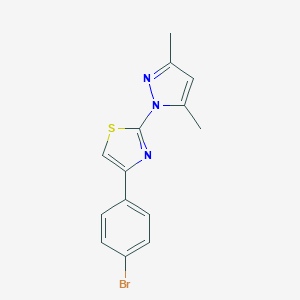

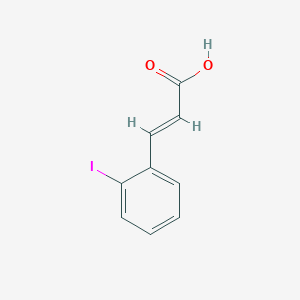

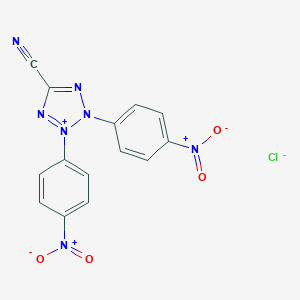

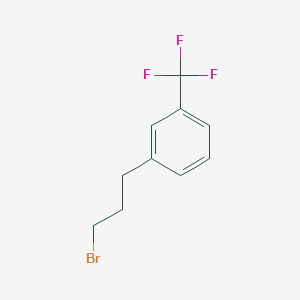

![molecular formula C7H8N2OS2 B176941 2-(Methylthio)-6,7-dihydrothieno[3,2-D]pyrimidin-4-OL CAS No. 139297-07-7](/img/structure/B176941.png)

2-(Methylthio)-6,7-dihydrothieno[3,2-D]pyrimidin-4-OL

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

While there isn’t specific information on the synthesis of “2-(Methylthio)-6,7-dihydrothieno[3,2-D]pyrimidin-4-OL”, there are general methods for synthesizing pyridopyrimidine derivatives . These methods involve various synthetic protocols and are of great interest due to their biological potential .科学研究应用

Application in Drug Discovery

Scientific Field

Pharmacology

Application Summary

This compound is investigated for its potential as a lead compound in drug discovery, particularly due to its structural similarity to pyrido[2,3-d]pyrimidines, which are known to interact with various receptors in the body.

Methods of Application

High-throughput screening methods are employed to assess the interaction of the compound with a wide array of biological targets, followed by optimization through medicinal chemistry approaches.

Results

The compound has shown promise in preliminary screens, binding to targets such as dihydrofolate reductase (DHFR) and various kinases, which are crucial in disease pathways .

Application in Anticancer Research

Scientific Field

Oncology

Application Summary

This compound is being studied for its potential anticancer properties, particularly in the design and synthesis of new series of pyrrolo[2,3-d]pyrimidine derivatives .

Methods of Application

Using techniques like microwave-assisted synthesis, researchers create new derivatives and test them in vitro against various human cancer cell lines using assays such as MTT .

Results

Some derivatives have shown promising cytotoxic effects against specific cancer cell lines, with IC50 values indicating potent efficacy compared to standard drugs .

Application in Anti-Inflammatory Research

Application Summary

The compound’s derivatives are evaluated for their anti-inflammatory activities, with a focus on their structure–activity relationships .

Methods of Application

Synthetic derivatives are tested for their inhibitory response against vital inflammatory mediators in biochemical assays .

Results

A number of derivatives exhibit potent anti-inflammatory effects, with detailed SAR analysis providing clues for the synthesis of novel analogs .

Application in Antioxidant Research

Application Summary

Derivatives of this compound are assessed for their antioxidant activity, which is crucial in combating oxidative stress-related diseases .

Methods of Application

Compounds are evaluated using assays like DPPH radical scavenging, ferric reduction antioxidant power (FRAP), and reducing power capability (RPC) .

Results

The target compounds have demonstrated varying degrees of antioxidant activity, which could be further optimized for therapeutic use .

Application in Chemical Synthesis of Heterocyclic Compounds

Application Summary

The compound is used as a building block in the synthesis of heterocyclic compounds, which are prevalent in many drugs and biologically active molecules .

Methods of Application

Researchers employ various synthetic routes to create heterocyclic structures starting from this compound, utilizing its reactive sites .

Results

The synthesis methods have been successful in creating a variety of heterocyclic compounds, expanding the chemical space for drug discovery .

Application in Drug Design for Neurological Disorders

Scientific Field

Neuropharmacology

Application Summary

The compound’s influence on neurotransmitter systems is explored for potential therapeutic applications in neurological disorders .

Methods of Application

It is used in neurochemical assays to study its effects on neurotransmitter release, uptake, and receptor binding .

Results

The compound has shown to modulate neurotransmitter systems, suggesting its potential use in the treatment of neurological conditions .

Application in Environmental Detoxification

Scientific Field

Environmental Chemistry

Application Summary

Research is conducted to utilize the compound in the detoxification of environmental pollutants, owing to its potential binding affinity to various contaminants .

Methods of Application

The compound is applied to contaminated samples, and its effectiveness in binding or neutralizing pollutants is assessed .

Results

Initial findings suggest that the compound can reduce the toxicity of certain contaminants, though further studies are needed to understand the mechanisms .

属性

IUPAC Name |

2-methylsulfanyl-6,7-dihydro-3H-thieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2OS2/c1-11-7-8-4-2-3-12-5(4)6(10)9-7/h2-3H2,1H3,(H,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDJSZEVADPIWKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(C(=O)N1)SCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60400749 |

Source

|

| Record name | 2-(METHYLTHIO)-6,7-DIHYDROTHIENO[3,2-D]PYRIMIDIN-4-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methylthio)-6,7-dihydrothieno[3,2-D]pyrimidin-4-OL | |

CAS RN |

139297-07-7 |

Source

|

| Record name | 2-(METHYLTHIO)-6,7-DIHYDROTHIENO[3,2-D]PYRIMIDIN-4-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

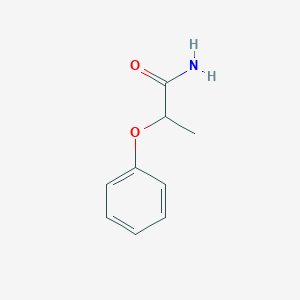

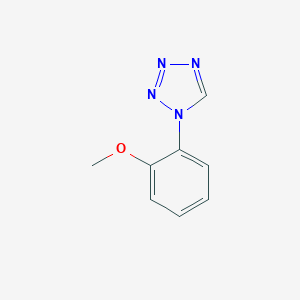

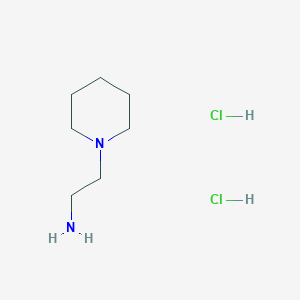

![Ethanone, 1-(4-methylphenyl)-2-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B176861.png)